- Development and optimization of a new synthetic process for lorcaserin, Bioorganic & Medicinal Chemistry, 2018, 26(4), 977-983

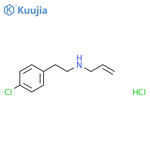

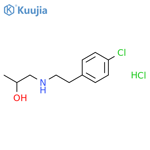

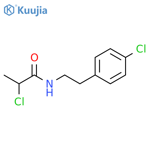

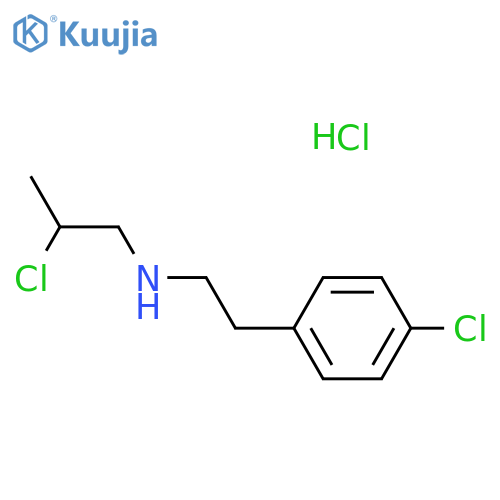

Cas no 953789-37-2 (4-Chloro-N-(2-chloropropyl)benzeneethanamine Hydrochloride)

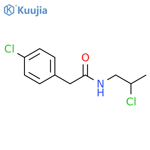

953789-37-2 structure

اسم المنتج:4-Chloro-N-(2-chloropropyl)benzeneethanamine Hydrochloride

كاس عدد:953789-37-2

وسط:C11H16Cl3N

ميغاواط:268.610440254211

MDL:MFCD11046660

CID:69663

PubChem ID:44222956

4-Chloro-N-(2-chloropropyl)benzeneethanamine Hydrochloride الخواص الكيميائية والفيزيائية

الاسم و المعرف

-

- 2-Chloro-N-(4-chlorophenethyl)propan-1-amine hydrochloride

- 1-[[2-(4-Chlorophenyl)ethyl]amino]-2-chloropropane

- 1-[[2-(4-Chlorophenyl)ethyl]amino]-2-chloropropane hydrochloride

- 2-Chloro-N-(4-chlorophenethyl)-propan-1-amine hydrochloride

- 2-chloro-N-[2-(4-chlorophenyl)ethyl]propan-1-amine,hydrochloride

- 4-Chloro-N-(2-chloropropyl)benzeneethanamine Hydrochloride

- Benzeneethanamine, 4-chloro-N-(2-chloropropyl)- hydrochloride

- [2-(CHLORO-PHENYL)-ETHYL]-(2-CHLORO-PROPYL)-AMMONIUM CHLORIDE

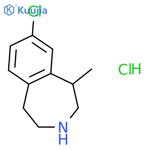

- lorcaserin impurity b

- 2-chloro-N-[2-(4-chlorophenyl)ethyl]propan-1-amine;hydrochloride

- BCP13020

- API0004876

- AX8225495

- TC

- AC-28980

- Benzeneethanamine, 4-chloro-N-(2-chloropropyl)-, hydrochloride (1:1)

- CS-M1648

- SCHEMBL174859

- AKOS016000246

- 953789-37-2

- [2-(4-chlorophenyl)ethyl](2-chloropropyl)amine hydrochloride

- CS-13191

- DB-116034

- 2-CHLORO-N-(4-CHLOROPHENETHYL)PROPAN-1-AMINE HCL

- 2-Chloro-N-[2-(4-chlorophenyl)ethyl]propan-1-amine--hydrogen chloride (1/1)

- Benzeneethanamine,4-chloro-N-(2-chloropropyl)-, hydrochloride (1:1)

- DTXSID30657920

-

- MDL: MFCD11046660

- نواة داخلي: 1S/C11H15Cl2N.ClH/c1-9(12)8-14-7-6-10-2-4-11(13)5-3-10;/h2-5,9,14H,6-8H2,1H3;1H

- مفتاح Inchi: ARSNVFGYXNWTPK-UHFFFAOYSA-N

- ابتسامات: Cl.ClC1C=CC(CCNCC(C)Cl)=CC=1

حساب السمة

- نوعية دقيقة: 267.03500

- النظائر كتلة واحدة: 267.035

- النظائر الذرية العد: 0

- الرابطة الهيدروجينية المانحين العد: 2

- عدد مستقبلات الهيدروجين بوند: 1

- عدد الذرات الثقيلة: 15

- تدوير ملزمة العد: 5

- تعقيدات: 144

- رابطة تساهمية وحدة العد: 2

- مركز ستيريو الذرية العد: 0

- عدد غير محدد من مراكز ستيريو الذرية: 1

- السندات الثابتة ستيريو مركز العد: 0

- غير محدد بوند مركز ستيريو العد: 0

- tautomeric العد: nothing

- تهمة السطحية: 0

- إكسلوغ 3: nothing

- طوبولوجي سطح القطب: 12

الخصائص التجريبية

- نقطة انصهار: >170°C

- الذوبان: DMSO (Slightly), Methanol (Slightly)

- بسا: 12.03000

- لوغب: 4.29230

4-Chloro-N-(2-chloropropyl)benzeneethanamine Hydrochloride أمن المعلومات

- إشارة عشوائية:warning

- وصف الخطر: H303+H313+H333

- تحذير: P264+P280+P305+P351+P338+P337+P313

- تعليمات السلامة: H303+H313+H333

- ظروف التخزين:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

4-Chloro-N-(2-chloropropyl)benzeneethanamine Hydrochloride بيانات الجمارك

- رمز النظام المنسق:2923900090

- بيانات الجمارك:

China Customs Code:

2923900090Overview:

2923900090 Other quaternary ammonium salts and quaternary ammonium bases.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:6.5%.general tariff:30.0%

Declaration elements:

Product Name, component content, use to

Summary:

2923900090 other quaternary ammonium salts and hydroxides.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:6.5%.General tariff:30.0%

4-Chloro-N-(2-chloropropyl)benzeneethanamine Hydrochloride الأسعارأكثر . >>

| مشروع | No. | اسم المنتج | Cas No. | نقاء | مواصفة | الأسعار | وقت التحديث | استفسار |

|---|---|---|---|---|---|---|---|---|

| TRC | C364255-250mg |

4-Chloro-N-(2-chloropropyl)benzeneethanamine Hydrochloride |

953789-37-2 | 250mg |

$ 431.00 | 2023-04-18 | ||

| TRC | C364255-50mg |

4-Chloro-N-(2-chloropropyl)benzeneethanamine Hydrochloride |

953789-37-2 | 50mg |

$ 127.00 | 2023-09-08 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1059236-100mg |

2-Chloro-N-(4-chlorophenethyl)propan-1-amine hydrochloride |

953789-37-2 | 98% | 100mg |

¥301.00 | 2024-04-24 | |

| A2B Chem LLC | AI64249-1g |

2-Chloro-n-(4-chlorophenethyl)propan-1-amine |

953789-37-2 | 95% | 1g |

$34.00 | 2024-07-18 | |

| A2B Chem LLC | AI64249-5g |

2-Chloro-n-(4-chlorophenethyl)propan-1-amine |

953789-37-2 | 95% | 5g |

$106.00 | 2024-07-18 | |

| Crysdot LLC | CD12002145-10g |

2-Chloro-N-(4-chlorophenethyl)propan-1-amine hydrochloride |

953789-37-2 | 95+% | 10g |

$550 | 2024-07-18 | |

| eNovation Chemicals LLC | D767852-250mg |

Benzeneethanamine,4-chloro-N-(2-chloropropyl)-, hydrochloride (1:1) |

953789-37-2 | 97% | 250mg |

$55 | 2024-06-06 | |

| eNovation Chemicals LLC | D767852-250mg |

Benzeneethanamine,4-chloro-N-(2-chloropropyl)-, hydrochloride (1:1) |

953789-37-2 | 97% | 250mg |

$55 | 2025-02-19 | |

| eNovation Chemicals LLC | D767852-250mg |

Benzeneethanamine,4-chloro-N-(2-chloropropyl)-, hydrochloride (1:1) |

953789-37-2 | 97% | 250mg |

$55 | 2025-02-28 | |

| eNovation Chemicals LLC | D767852-1g |

Benzeneethanamine,4-chloro-N-(2-chloropropyl)-, hydrochloride (1:1) |

953789-37-2 | 97% | 1g |

$70 | 2025-02-28 |

4-Chloro-N-(2-chloropropyl)benzeneethanamine Hydrochloride طريقة الإنتاج

طريقة الإنتاج 1

رد فعل الشرط

1.1 Catalysts: Aluminum chloride ; rt → 85 °C

1.2 Reagents: Sodium chloride Solvents: Water ; 20 °C

1.3 Solvents: Dichloromethane ; overnight, 20 °C

1.4 Reagents: Sodium hydroxide Solvents: Water

1.2 Reagents: Sodium chloride Solvents: Water ; 20 °C

1.3 Solvents: Dichloromethane ; overnight, 20 °C

1.4 Reagents: Sodium hydroxide Solvents: Water

المراجع

طريقة الإنتاج 2

رد فعل الشرط

1.1 1 h, 80 °C → 93 °C; 2 h, 90 - 95 °C

1.2 Solvents: Chlorobenzene , Water ; 95 °C → 74 °C; 15 min, 70 - 75 °C; 75 °C → 50 °C

1.3 Reagents: Thionyl chloride ; 55 min, 56 °C → 64 °C; 4 h, 60 - 65 °C

1.4 Solvents: Isopropanol ; 65 °C → 67 °C; 67 °C → reflux; 2 h, reflux

1.2 Solvents: Chlorobenzene , Water ; 95 °C → 74 °C; 15 min, 70 - 75 °C; 75 °C → 50 °C

1.3 Reagents: Thionyl chloride ; 55 min, 56 °C → 64 °C; 4 h, 60 - 65 °C

1.4 Solvents: Isopropanol ; 65 °C → 67 °C; 67 °C → reflux; 2 h, reflux

المراجع

- Processes for preparation of 2-chloro-N-(4-chlorophenethyl)propan-1-amine hydrochloride, World Intellectual Property Organization, , ,

طريقة الإنتاج 3

رد فعل الشرط

1.1 rt → 90 °C; 45 min, < 100 °C; 90 min, 85 - 100 °C; 100 °C → 50 °C

1.2 Solvents: Water

1.3 Reagents: Thionyl chloride Solvents: Isopropanol ; 0 - 5 °C; 2 min, 0 - 5 °C; 1.5 - 2.5 h

1.2 Solvents: Water

1.3 Reagents: Thionyl chloride Solvents: Isopropanol ; 0 - 5 °C; 2 min, 0 - 5 °C; 1.5 - 2.5 h

المراجع

- Processes for preparation of 8-chloro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine and intermediates, World Intellectual Property Organization, , ,

طريقة الإنتاج 4

رد فعل الشرط

1.1 Reagents: Boron trifluoride etherate , Sodium borohydride Solvents: Tetrahydrofuran ; 30 min, 0 - 5 °C

1.2 Solvents: Tetrahydrofuran ; 0 - 5 °C; 4 - 5 h, 60 - 65 °C; 65 °C → 20 °C

1.3 Reagents: Hydrochloric acid Solvents: Water ; 15 min, 10 - 20 °C

1.4 Reagents: Hydrochloric acid Solvents: Toluene , Water ; 30 min, 30 - 40 °C

1.5 Reagents: Sodium hydroxide Solvents: Water ; pH 11 - 13

1.6 Reagents: Hydrochloric acid Solvents: Water ; 15 - 30 min, pH 2 - 4, 0 - 20 °C

1.2 Solvents: Tetrahydrofuran ; 0 - 5 °C; 4 - 5 h, 60 - 65 °C; 65 °C → 20 °C

1.3 Reagents: Hydrochloric acid Solvents: Water ; 15 min, 10 - 20 °C

1.4 Reagents: Hydrochloric acid Solvents: Toluene , Water ; 30 min, 30 - 40 °C

1.5 Reagents: Sodium hydroxide Solvents: Water ; pH 11 - 13

1.6 Reagents: Hydrochloric acid Solvents: Water ; 15 - 30 min, pH 2 - 4, 0 - 20 °C

المراجع

- A process for the preparation of lorcaserin hydrochloride, India, , ,

طريقة الإنتاج 5

رد فعل الشرط

1.1 Reagents: Chlorotrimethylsilane , Aluminum chloride , Sodium borohydride Solvents: Tetrahydrofuran ; rt → 70 °C; 24 h, 70 °C; 70 °C → rt

1.2 Reagents: Water

1.3 Reagents: Sodium hydroxide Solvents: Water ; 30 min, pH 14, rt

1.4 Reagents: Hydrochloric acid Solvents: Ethyl acetate ; 30 min, rt

1.2 Reagents: Water

1.3 Reagents: Sodium hydroxide Solvents: Water ; 30 min, pH 14, rt

1.4 Reagents: Hydrochloric acid Solvents: Ethyl acetate ; 30 min, rt

المراجع

- A Concise Synthesis of Racemic Lorcaserin, Australian Journal of Chemistry, 2016, 69(7), 770-774

طريقة الإنتاج 6

رد فعل الشرط

1.1 Reagents: Thionyl chloride Solvents: Toluene , Dimethylacetamide ; 50 - 55 °C; 20 - 30 min, 50 - 55 °C; 55 - 60 °C; 3 - 4 h, 55 - 60 °C; 25 - 30 °C

1.2 Solvents: Isopropanol ; 30 min, 25 - 30 °C

1.2 Solvents: Isopropanol ; 30 min, 25 - 30 °C

المراجع

- Process for preparation of lorcaserin intermediate, China, , ,

طريقة الإنتاج 7

رد فعل الشرط

1.1 Reagents: Thionyl chloride Catalysts: Dimethylformamide Solvents: Toluene ; 1 h, 45 - 65 °C; 1 h, 55 - 60 °C; 2 h, 0 - 5 °C

المراجع

- Process for preparation of Lorcaserin hydrochloride hemihydrate, China, , ,

طريقة الإنتاج 8

رد فعل الشرط

المراجع

- Processes for the preparation of 8-chloro-1-methyl-2,3,4,5-tetrahydro-1h-3-benzazepine and intermediates related thereto, United States, , ,

طريقة الإنتاج 9

رد فعل الشرط

1.1 Reagents: Sulfuric acid Solvents: Water ; rt → 120 °C; 2 h, 120 °C

المراجع

- Preparation method of lorcaserin, China, , ,

طريقة الإنتاج 10

رد فعل الشرط

المراجع

- Processes for preparing (r)-8-chloro-1-methyl-2,3,4,5-tetrahydro-1h-3-benzazepine and intermediates thereof, United States, , ,

طريقة الإنتاج 11

رد فعل الشرط

1.1 Reagents: Thionyl chloride Solvents: Toluene , Dimethylacetamide ; rt; < 60 °C; 27 min, < 60 °C

المراجع

- Microwave-assisted synthesis of lorcaserin hydrochloride, Huaxue Shiji, 2016, 38(9), 917-920

طريقة الإنتاج 12

رد فعل الشرط

1.1 Reagents: Thionyl chloride Catalysts: Dimethylacetamide Solvents: Toluene ; 5 - 10 min, 50 - 60 °C; 3 h, 60 - 65 °C

المراجع

- A process for preparing 1-[[2-(4-chlorophenyl)ethyl]amino]-2-propanol and its salts, China, , ,

طريقة الإنتاج 13

رد فعل الشرط

1.1 Reagents: Thionyl chloride Solvents: Toluene , Dimethylacetamide ; rt → 50 °C; 50 - 60 °C; 2.5 h, 60 °C → 65 °C

المراجع

- Processes for preparing (R)-8-chloro-1-methyl-2,3,4,5-tetrahydro-1h-3-benzazepine intermediates toward serotonin-2C (5-HT2C) receptor agonists, World Intellectual Property Organization, , ,

طريقة الإنتاج 14

رد فعل الشرط

1.1 Solvents: Tetrahydrofuran ; 1 - 2 h, 0 - 10 °C

1.2 Reagents: Boron trifluoride etherate ; 0 - 10 °C; 2 h, 60 - 65 °C

1.3 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ; 5 - 15 °C; 1 h, 90 - 100 °C

1.4 Reagents: Sodium hydroxide Solvents: Water ; 15 min, pH 8.5 - 9.5, 5 - 15 °C

1.5 Reagents: Hydrochloric acid Solvents: Water ; 2 h, pH 1 - 2, 5 - 15 °C

1.2 Reagents: Boron trifluoride etherate ; 0 - 10 °C; 2 h, 60 - 65 °C

1.3 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ; 5 - 15 °C; 1 h, 90 - 100 °C

1.4 Reagents: Sodium hydroxide Solvents: Water ; 15 min, pH 8.5 - 9.5, 5 - 15 °C

1.5 Reagents: Hydrochloric acid Solvents: Water ; 2 h, pH 1 - 2, 5 - 15 °C

المراجع

- An improved process for the preparation of lorcaserin hydrochloride intermediate n-(4-chlorophenethyl)-2-chloropropan-1-amine or salt thereof, India, , ,

طريقة الإنتاج 15

رد فعل الشرط

1.1 Reagents: Phosphorus tribromide ; 3 h, 80 °C; 80 °C → rt

1.2 Reagents: Water ; rt

1.3 4 h, 90 °C; 90 °C → rt

1.4 Reagents: Thionyl chloride Catalysts: Dimethylacetamide Solvents: Toluene ; 3 h, 70 °C

1.5 Reagents: Water

1.2 Reagents: Water ; rt

1.3 4 h, 90 °C; 90 °C → rt

1.4 Reagents: Thionyl chloride Catalysts: Dimethylacetamide Solvents: Toluene ; 3 h, 70 °C

1.5 Reagents: Water

المراجع

- Process for preparing a chlorophenylethylpropanamine compound, IP.com Journal, 2015, 16, 1-3

طريقة الإنتاج 16

رد فعل الشرط

1.1 Reagents: Thionyl chloride Solvents: Dimethylformamide , Toluene ; 3 h, 65 °C

المراجع

- Synthesis of Lorcaserin and method for preparing intermediate of Lorcaserin, China, , ,

طريقة الإنتاج 17

رد فعل الشرط

1.1 Reagents: Hydrogen bromide ; rt → 100 °C; 4.5 h, 1.38 - 1.93 bar

1.2 85 °C; 2 h, 85 - 95 °C

1.3 Reagents: Thionyl chloride Solvents: Toluene , Dimethylacetamide ; 50 °C; < 60 °C; 4 h, 60 - 65 °C

1.2 85 °C; 2 h, 85 - 95 °C

1.3 Reagents: Thionyl chloride Solvents: Toluene , Dimethylacetamide ; 50 °C; < 60 °C; 4 h, 60 - 65 °C

المراجع

- Processes for preparation of 4-chloro-N-(2-chloropropyl)-benzeneethanamine hydrochloride, World Intellectual Property Organization, , ,

طريقة الإنتاج 18

رد فعل الشرط

المراجع

- Process for the preparation of 8-chloro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine, China, , ,

4-Chloro-N-(2-chloropropyl)benzeneethanamine Hydrochloride Raw materials

- 2-(4-chlorophenyl)ethan-1-ol

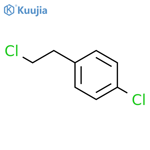

- 2-(4-Chlorophenyl)ethyl Chloride

- 1-((4-Chlorophenethyl)amino)propan-2-ol Hydrochloride

- N-[2-(4-Chlorophenyl)ethyl]-N-(2-chloropropyl)-4-methylbenzenesulfonamide

- 1-Aminopropan-2-ol

- 4-Chloro-N-(2-chloro-1-oxopropyl)benzeneacetamide

- 1-((4-Chlorophenethyl)amino)propan-2-ol

- Propanamide,2-chloro-N-[2-(4-chlorophenyl)ethyl]-

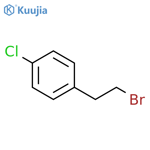

- 1-(2-Bromoethyl)-4-chlorobenzene

- Benzeneethanamine, 4-chloro-N-2-propen-1-yl-, hydrochloride (1:1)

- 4-Chloro-N-(2-chloropropyl)benzeneacetamide

4-Chloro-N-(2-chloropropyl)benzeneethanamine Hydrochloride Preparation Products

4-Chloro-N-(2-chloropropyl)benzeneethanamine Hydrochloride الوثائق ذات الصلة

-

Shuai Hou,Lei Yang,Xian Zhao CrystEngComm, 2014,16, 7141-7148

-

Kevin de Aquino Dias,Leandro Helgueira Andrade Green Chem., 2021,23, 2308-2316

-

Jonas Van Rie,Wim Thielemans Nanoscale, 2017,9, 8525-8554

-

Elzbieta Frackowiak Phys. Chem. Chem. Phys., 2007,9, 1774-1785

-

5. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644

953789-37-2 (4-Chloro-N-(2-chloropropyl)benzeneethanamine Hydrochloride) منتجات ذات صلة

- 1805378-72-6(2-Cyano-5-(difluoromethyl)-4-methoxypyridine-3-acetonitrile)

- 1005634-07-0(methyl 3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanoate)

- 2034534-45-5(3-1-(2-hydroxyquinoline-4-carbonyl)piperidin-3-yl-3,4-dihydroquinazolin-4-one)

- 1344086-21-0(Butanamide, N-ethyl-2,3-dimethyl-N-3-pyrrolidinyl-)

- 1251627-77-6(1-[(3-methylphenyl)methyl]-3-(morpholine-4-sulfonyl)-1,2-dihydropyridin-2-one)

- 2279124-57-9(2-Methoxy-5-(5-methyl-1,2,4-oxadiazol-3-yl)benzoic acid)

- 1707365-56-7(3-Fluoro-5-(pyrrolidin-1-yl)pyridine)

- 17426-84-5(Phosphonous dichloride,(pentafluoroethyl)- (8CI,9CI))

- 1799972-11-4(1-Naphthalenamine, N-[4-(9-phenanthrenyl)phenyl]-)

- 2228663-49-6(tert-butyl N-{1-1-(piperidin-4-yl)ethylcyclohexyl}carbamate)

الموردين الموصى بهم

Xiamen PinR Bio-tech Co., Ltd.

عضو ذهبي

مورد الصين

كميّة كبيرة

Nanjing Jubai Biopharm

عضو ذهبي

مورد الصين

كميّة كبيرة

Shanghai Jinhuan Chemical CO., LTD.

عضو ذهبي

مورد الصين

كميّة كبيرة

Hubei Tianan Hongtai Biotechnology Co.,Ltd

عضو ذهبي

مورد الصين

كميّة كبيرة

Zhejiang Brunova Technology Co., Ltd.

عضو ذهبي

مورد الصين

كميّة كبيرة